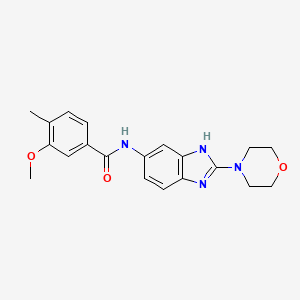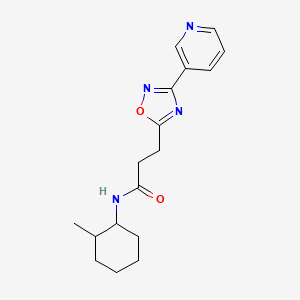![molecular formula C17H20N4O3S B7495305 N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide, commonly known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB/AKT) pathway. The AKT pathway is involved in several cellular processes, including cell growth, proliferation, and survival. AZD5363 has been studied extensively for its potential therapeutic applications in various cancers and other diseases.
Mecanismo De Acción
AZD5363 inhibits the AKT pathway by binding to the ATP-binding site of the AKT enzyme, preventing its activation. This inhibition leads to a decrease in cell growth, proliferation, and survival, which can result in the death of cancer cells.
Biochemical and Physiological Effects:
AZD5363 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, inhibit cell migration and invasion, and reduce the expression of several oncogenes and growth factors. It can also increase insulin sensitivity and reduce blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD5363 has several advantages for lab experiments. It is a highly selective inhibitor of the AKT pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, AZD5363 has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of AZD5363. One potential direction is the development of more potent and selective inhibitors of the AKT pathway, which could have greater therapeutic potential. Another direction is the investigation of the use of AZD5363 in combination with other drugs or therapies, which could enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of action of AZD5363 and its potential applications in other diseases.
Métodos De Síntesis
AZD5363 can be synthesized using several methods. One of the most common methods is the reaction of 2-chloro-5-nitropyrazine with 3-(azepan-1-ylsulfonyl)aniline in the presence of a base, such as sodium hydride, in a suitable solvent, such as dimethylformamide. The resulting intermediate is then treated with a reducing agent, such as palladium on carbon, to obtain the final product.
Aplicaciones Científicas De Investigación
AZD5363 has been extensively studied for its potential therapeutic applications in various cancers, including breast, prostate, ovarian, and lung cancers. It has also been studied for its potential use in other diseases, such as diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(16-13-18-8-9-19-16)20-14-6-5-7-15(12-14)25(23,24)21-10-3-1-2-4-11-21/h5-9,12-13H,1-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYCNNWGUWQOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)

![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)